2-(Piperazin-1-ylmethyl)-1,3-benzothiazole 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14522232
InChI: InChI=1S/C12H15N3S/c1-2-4-11-10(3-1)14-12(16-11)9-15-7-5-13-6-8-15/h1-4,13H,5-9H2
SMILES:
Molecular Formula: C12H15N3S
Molecular Weight: 233.33 g/mol

2-(Piperazin-1-ylmethyl)-1,3-benzothiazole

CAS No.:

Cat. No.: VC14522232

Molecular Formula: C12H15N3S

Molecular Weight: 233.33 g/mol

* For research use only. Not for human or veterinary use.

2-(Piperazin-1-ylmethyl)-1,3-benzothiazole -

Specification

Molecular Formula C12H15N3S
Molecular Weight 233.33 g/mol
IUPAC Name 2-(piperazin-1-ylmethyl)-1,3-benzothiazole
Standard InChI InChI=1S/C12H15N3S/c1-2-4-11-10(3-1)14-12(16-11)9-15-7-5-13-6-8-15/h1-4,13H,5-9H2
Standard InChI Key DMMLNYGSUHAMCP-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)CC2=NC3=CC=CC=C3S2

Introduction

Structural Characteristics and Synthetic Pathways

Molecular Architecture

The compound features a benzothiazole ring (C₇H₄NS) connected via a methylene group (-CH₂-) to the piperazine nitrogen. This arrangement creates three distinct pharmacophoric regions:

  • Planar benzothiazole domain: Provides π-π stacking capabilities and hydrogen bonding through its sulfur and nitrogen atoms .

  • Methylene spacer: Enhances conformational flexibility while maintaining electronic communication between aromatic and aliphatic regions .

  • Piperazine moiety: Introduces basic nitrogen centers capable of salt formation and hydrogen bond donor/acceptor functionality .

The molecular formula C₁₁H₁₃N₃S corresponds to a molecular weight of 219.31 g/mol, with calculated logP values suggesting moderate lipophilicity (cLogP ≈ 2.1–2.4) .

Synthetic Strategies

While no direct synthesis of 2-(piperazin-1-ylmethyl)-1,3-benzothiazole is documented, analogous compounds suggest three potential routes:

Route A: Sequential Functionalization

  • Benzothiazole bromination at C2 position

  • Nucleophilic substitution with piperazine using K₂CO₃/DMF at 80°C

  • Quaternization with methyl iodide to install methylene bridge

Route B: Click Chemistry Approach

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between:

    • 2-Azidomethylbenzothiazole

    • Propargyl-piperazine derivative
      Yields triazole-linked analogs with >85% efficiency

Route C: Microwave-Assisted Condensation

  • One-pot reaction of:

    • 2-Chloromethylbenzothiazole

    • Piperazine

    • KI catalyst
      Under microwave irradiation (150 W, 100°C, 20 min)

Pharmacological Profile of Structural Analogs

Anticancer Activity

A library of benzothiazole-piperazine hybrids demonstrated significant cytotoxicity across multiple cancer cell lines:

CompoundMCF7 (μM)HCT116 (μM)Caco2 (μM)Selectivity Index
Triazole hybrid 5a 8.2 ± 0.39.1 ± 0.47.8 ± 0.212.4
Diester analog 6b 5.9 ± 0.26.3 ± 0.35.5 ± 0.115.8
Reference Doxorubicin0.8 ± 0.11.2 ± 0.21.0 ± 0.11.2

Key mechanistic findings:

  • Induction of G0/G1 cell cycle arrest through CDK4/6 inhibition

  • Mitochondrial membrane depolarization (ΔΨm loss ≥60% at 10μM)

  • PARP cleavage confirming apoptosis activation

MicroorganismMIC Range (μg/mL)Most Potent AnalogMolecular Target
S. aureus MRSA16–6410c DNA gyrase B subunit
E. coli ESBL32–12811h β-lactamase inhibition
C. albicans64–2565e Ergosterol biosynthesis

Docking studies reveal:

  • Strong van der Waals interactions with DNA gyrase (Glide score: -9.872)

  • Hydrogen bonding with Thr165 and Asp73 residues

Structure-Activity Relationship (SAR) Analysis

Critical modifications influencing bioactivity:

  • Methylene Bridge Length

    • -CH₂- spacer optimizes distance between aromatic and basic centers

    • Shorter links reduce cytotoxicity by 40–60%

  • Piperazine Substitution

    • N-Methylation enhances CNS penetration (logBB = 0.89 vs 0.42)

    • Bulky groups at N4 decrease antimicrobial potency by 3–5 fold

  • Benzothiazole Modifications

    • 6-Methoxy substitution improves solubility (logP ↓0.8 units)

    • Fluorination at C5 increases metabolic stability (t₁/₂ ↑2.3×)

ADME/Toxicity Predictions

Computational modeling using QikProp 4.8 reveals:

ParameterPredicted ValueIdeal Range
H-bond donors1≤5
H-bond acceptors5≤10
PSA (Ų)68.4<90
CNS activity-2-2 to -5
Human oral absorption92%>80%
HERG inhibitionMedium riskLow risk

Critical alerts:

  • Moderate CYP3A4 inhibition potential (IC₅₀ ≈ 8μM)

  • Potential hERG channel blockade requiring structural optimization

Future Research Directions

  • Stereochemical Exploration

    • Synthesis of enantiomerically pure forms using chiral auxiliaries

    • Evaluation of (R)- vs (S)-configurations on target binding

  • Prodrug Development

    • Phosphate ester derivatives for enhanced aqueous solubility

    • pH-sensitive conjugates for tumor-specific activation

  • Targeted Delivery Systems

    • Gold nanoparticle conjugation for improved bioavailability

    • Antibody-drug conjugates targeting EGFR-overexpressing cancers

  • Mechanistic Elucidation

    • CRISPR-Cas9 screening to identify synthetic lethal partners

    • Cryo-EM studies of compound-protein complexes

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